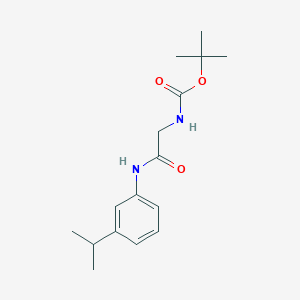

N-(tert-butoxycarbonyl)-N1-(3-isopropylphenyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

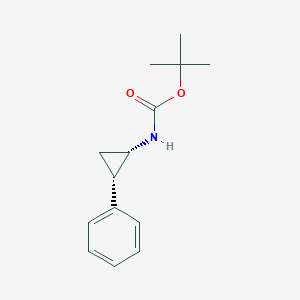

Molecular Structure Analysis

The molecular structure of N-(tert-butoxycarbonyl)-N1-(3-isopropylphenyl)glycinamide consists of 16 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Aplicaciones Científicas De Investigación

Organic Synthesis and Building Blocks

- Pinacol Boronic Esters : N-(tert-butoxycarbonyl)-N1-(3-isopropylphenyl)glycinamide belongs to the pinacol boronic ester family. These compounds serve as valuable building blocks in organic synthesis. The Suzuki–Miyaura coupling, a powerful cross-coupling reaction, often employs boronic esters .

- Functional Group Transformations : The boron moiety in pinacol boronic esters can be converted into various functional groups, including oxidations, aminations, halogenations, and C–C bond formations (alkenylations, alkynylations, and arylations) .

Hydromethylation of Alkenes

- Anti-Markovnikov Hydromethylation : The catalytic protodeboronation of alkyl boronic esters, including N-(tert-butoxycarbonyl)-N1-(3-isopropylphenyl)glycinamide, enables formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable but previously unknown .

Total Synthesis of Natural Products

- δ-®-Coniceine and Indolizidine 209B : The protodeboronation of pinacol boronic esters was employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B, both of which have biological significance .

Boron Neutron Capture Therapy (BNCT)

- Cancer Treatment : Although not directly related to N-(tert-butoxycarbonyl)-N1-(3-isopropylphenyl)glycinamide, boron-containing compounds play a role in BNCT. BNCT is a non-invasive approach for destroying cancer cells by selectively accumulating 10B-containing compounds in malignant cells and irradiating them with low-energy neutrons .

Protecting Group in Organic Synthesis

- N-Boc Protection : The Boc (tert-butoxycarbonyl) group is commonly used to protect amine functional groups during organic synthesis. It prevents unwanted reactions and facilitates selective transformations .

Polymer Cross-Linking

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[2-oxo-2-(3-propan-2-ylanilino)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-11(2)12-7-6-8-13(9-12)18-14(19)10-17-15(20)21-16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFVMHFMUSFQDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butoxycarbonyl)-N1-(3-isopropylphenyl)glycinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2567969.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2567971.png)

![3-(2,5-dimethylfuran-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2567973.png)

![3-[3-(Triazol-2-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2567977.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide](/img/structure/B2567978.png)

![N-benzyl-3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2567981.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2567987.png)